REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[C:8]([N+:15]([O-])=O)=[CH:7][C:6]=1[O:18]CC1C=CC=CC=1)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>CCO.[Pd]>[NH2:15][C:8]1[C:9]([C:11]([F:12])([F:13])[F:14])=[CH:10][C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])=[C:6]([OH:18])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
353 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
245 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C1)O)C(C)(C)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |